molecular formula C9H14ClN3O B13218909 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride

3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride

Cat. No.: B13218909
M. Wt: 215.68 g/mol
InChI Key: PCKQPMLFPHFECO-UHFFFAOYSA-N
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Description

3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3O. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may include crystallization, filtration, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

3-amino-N-(6-methylpyridin-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c1-7-3-2-4-8(11-7)12-9(13)5-6-10;/h2-4H,5-6,10H2,1H3,(H,11,12,13);1H

InChI Key

PCKQPMLFPHFECO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCN.Cl

Origin of Product

United States

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